molecular formula C11H11BrO4 B14866113 2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid

2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid

Cat. No.: B14866113
M. Wt: 287.11 g/mol
InChI Key: XOCFQRIQPOOZBN-UHFFFAOYSA-N
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Description

2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid is a chemical compound that belongs to the class of benzo[b][1,4]dioxepin derivatives. This compound is characterized by the presence of a bromine atom at the 8th position and an acetic acid moiety attached to the 7th position of the benzo[b][1,4]dioxepin ring system. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]dioxepin followed by the introduction of the acetic acid moiety. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 8th position. The subsequent introduction of the acetic acid group can be achieved through a carboxylation reaction using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for bromination and carboxylation reactions, as well as advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its bromine atom may participate in halogen bonding interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the acetic acid moiety.

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a different functional group at the 3rd position.

    3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-acetic acid: Contains additional functional groups and a more complex ring system .

Uniqueness

The uniqueness of 2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid lies in its specific substitution pattern and the presence of both bromine and acetic acid moieties. This combination of functional groups imparts unique chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

2-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetic acid

InChI

InChI=1S/C11H11BrO4/c12-8-6-10-9(15-2-1-3-16-10)4-7(8)5-11(13)14/h4,6H,1-3,5H2,(H,13,14)

InChI Key

XOCFQRIQPOOZBN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C2)CC(=O)O)Br)OC1

Origin of Product

United States

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